Emofolin sodium
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Overview
Description
Emofolin sodium is the sodium salt of a synthetic antimetabolite analogue of folate. It exhibits antineoplastic activity by competing for the folate binding site of the enzyme dihydrofolate reductase. This competition results in the inhibition of tetrahydrofolate synthesis, depletion of nucleotide pools, and inhibition of DNA, RNA, and protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emofolin sodium involves the reaction of folate analogues with sodium hydroxide under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a specific temperature to ensure the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Emofolin sodium undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry .
Scientific Research Applications
Emofolin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in cell culture studies to investigate its effects on cell growth and metabolism.
Medicine: Used in cancer research to study its antineoplastic activity and potential as a chemotherapeutic agent.
Industry: Applied in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Emofolin sodium exerts its effects by inhibiting the enzyme dihydrofolate reductase. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides. As a result, the synthesis of DNA, RNA, and proteins is disrupted, leading to cell death. The molecular targets and pathways involved include the folate pathway and nucleotide synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another folate analogue with similar antineoplastic activity.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.
Uniqueness
Emofolin sodium is unique in its specific inhibition of dihydrofolate reductase, making it a valuable tool in cancer research. Its sodium salt form also enhances its solubility and stability, making it easier to handle and use in various applications .
Properties
CAS No. |
52386-42-2 |
---|---|
Molecular Formula |
C21H27N7O6 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[[4-[2-(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H27N7O6/c1-28-13(10-24-17-16(28)19(32)27-21(22)26-17)8-9-23-12-4-2-11(3-5-12)18(31)25-14(20(33)34)6-7-15(29)30/h2-5,13-14,23H,6-10H2,1H3,(H,25,31)(H,29,30)(H,33,34)(H4,22,24,26,27,32) |
InChI Key |
KCPBTDJBDDCNQE-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(CNC2=C1C(=O)N=C(N2)N)CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Emofolin sodium; NSC 139490; NSC-139490; NSC139490; MeTHHF disodium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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